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molecular formula C8H13ClN4 B8769107 2-Amino-4-isobutylamino-6-chloropyrimidine CAS No. 6332-15-6

2-Amino-4-isobutylamino-6-chloropyrimidine

Cat. No. B8769107
M. Wt: 200.67 g/mol
InChI Key: FIWXMUMIOJYNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466694

Procedure details

50 g of 2-amino-4,6-dichloropyrimidine are suspended in 250 ml of ethanol. 45.65 g of isobutylamine are added. The reaction mixture is heated under reflux for 3 hours. It is evaporated to dryness. The oily residue is taken up in 250 ml of water. The mixture is stirred vigorously for 1 hour. The precipitate formed is filtered on sintered glass, washed with 100 ml of water and then dried under vacuum over phosphorus pentoxide. It is recrystallized from 500 ml of isopropyl ether. 50.15 g of 2-amino-4-isobutylamino-6-chloropyrimidine are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.65 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH2:10]([NH2:14])[CH:11]([CH3:13])[CH3:12]>C(O)C>[NH2:1][C:2]1[N:3]=[C:4]([NH:14][CH2:10][CH:11]([CH3:13])[CH3:12])[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
Quantity
45.65 g
Type
reactant
Smiles
C(C(C)C)N
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
It is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered on sintered glass
WASH
Type
WASH
Details
washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
It is recrystallized from 500 ml of isopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NCC(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 50.15 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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